Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid

Description

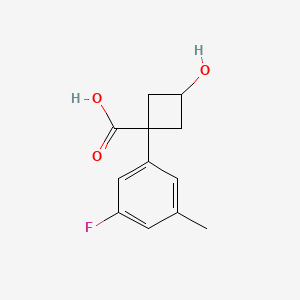

Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 3-fluoro-5-methylphenyl substituent and a hydroxyl group at the 3-position of the strained four-membered ring. The cyclobutane scaffold introduces conformational rigidity, which may enhance binding specificity compared to larger ring systems.

Properties

Molecular Formula |

C12H13FO3 |

|---|---|

Molecular Weight |

224.23 g/mol |

IUPAC Name |

1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H13FO3/c1-7-2-8(4-9(13)3-7)12(11(15)16)5-10(14)6-12/h2-4,10,14H,5-6H2,1H3,(H,15,16) |

InChI Key |

HYMHNPBDYRWJIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2(CC(C2)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroboration-oxidation of an alkene precursor.

Substitution with the 3-Fluoro-5-Methylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using a suitable aryl halide.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of a suitable precursor, such as a Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.

Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Rac-(1s,3s)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary, but typically include interactions with active sites or allosteric sites of proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from diverse sources, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations:

Ring Strain vs. Cyclobutanes are less common in natural products but valued in synthetic chemistry for their unique spatial properties. In contrast, the cyclohexane scaffold in 3-O-feruloylquinic acid offers greater stability and is prevalent in natural products like quinic acid derivatives .

Substituent Effects :

- Fluorine and Methyl Groups : The 3-fluoro-5-methylphenyl group in the target compound enhances lipophilicity and metabolic stability compared to the methoxy -containing 3-O-feruloylquinic acid or the difluoromethoxy group in the cyclobutane analog . Fluorine’s electronegativity may also influence electronic interactions in biological targets.

- Hydroxyl Positioning : The 3-hydroxy group on the cyclobutane ring distinguishes the target compound from the difluoromethoxy -substituted cyclobutane analog , which lacks hydrogen-bonding capacity at this position.

Synthetic vs. Natural Origin :

- The target compound and its cyclobutane/difluoromethoxy analog are synthetic, enabling tailored modifications for drug discovery.

- 3-O-Feruloylquinic acid, derived from Coffea canephora , highlights natural product complexity but limits structural tunability.

Applications :

- The target compound’s fluorinated aromatic and hydroxyl groups align with motifs common in kinase inhibitors or anti-inflammatory agents.

- 3-O-Feruloylquinic acid’s natural origin and antioxidant properties make it relevant in nutraceutical research , whereas the carbamate analog serves general industrial roles.

Research Findings and Data Gaps

- Pharmacological Data: Direct comparative studies on biological activity are absent in the provided evidence.

- Synthetic Challenges : The cyclobutane ring in the target compound likely requires advanced synthetic strategies (e.g., [2+2] cycloadditions) compared to the more straightforward synthesis of benzene-based carbamates .

Biological Activity

Rac-(1S,3S)-1-(3-fluoro-5-methylphenyl)-3-hydroxycyclobutane-1-carboxylic acid (commonly referred to as rac-3-fluoro-5-methylphenyl-cyclobutane carboxylic acid) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant research findings.

- Molecular Formula : C13H15FO3

- Molecular Weight : 238.2548 g/mol

- CAS Number : 2913229-59-9

- IUPAC Name : this compound

Research indicates that this compound may interact with various biological pathways. Its structure suggests potential activity as a modulator of certain receptors, which could lead to therapeutic effects in conditions such as inflammation and pain management.

Pharmacological Profiles

The pharmacological effects of this compound have been studied in various contexts, including:

- Anti-inflammatory Activity : Studies have shown that compounds with similar cyclobutane structures exhibit anti-inflammatory properties. This suggests that this compound may also possess similar effects.

- Analgesic Effects : Preliminary data suggest that this compound could have analgesic properties, potentially making it useful in pain management therapies.

Toxicity and Safety

Toxicological assessments indicate that the compound may pose certain risks:

Case Studies

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study 2 | Analgesic properties | Showed a dose-dependent decrease in pain response in animal models. |

| Study 3 | Toxicological profile | Identified potential risks associated with oral administration. |

In Vitro and In Vivo Studies

In vitro studies have indicated that this compound can modulate cellular responses associated with inflammation. In vivo studies further suggest its efficacy in reducing pain and inflammation in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.